

Discovery and history of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 7-Bromobenzo[c]
[1,2,5]thiadiazole-4-carbaldehyde

Cat. No.: B1375072

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An In-Depth Technical Guide to 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: From Foundational Synthesis to Advanced Applications

Abstract

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a heterocyclic compound that has emerged as a cornerstone in the development of advanced functional materials. Its strategic molecular architecture, featuring an electron-deficient benzothiadiazole core with orthogonal reactive sites—a bromine atom and a carbaldehyde group—renders it an exceptionally versatile building block. This guide provides a comprehensive technical overview of this compound, charting its historical context from the foundational chemistry of the benzothiadiazole heterocycle to its modern synthesis and pivotal applications. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and its critical role in pioneering next-generation organic electronics, including organic solar cells and light-emitting diodes. This document is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel π -conjugated systems.

The Benzothiadiazole Core: A Historical and Physicochemical Perspective

Historical Context

The parent heterocycle, 2,1,3-benzothiadiazole, is not a recent discovery; it has been known to chemists since the 19th century.[4] Its initial synthesis was achieved through the reaction of o-phenylenediamine with thionyl chloride.[4] For decades, the study of benzothiadiazoles remained largely in the realm of fundamental heterocyclic chemistry. However, a deeper understanding of its electronic properties in the mid-20th century revealed its pronounced aromatic character and, more importantly, its inherent electron-deficient nature.[4] This latter characteristic would eventually propel it from a chemical curiosity to a critical component in materials science.

Core Physicochemical Properties

The 2,1,3-benzothiadiazole (BTD) nucleus is a fused bicyclic system that is isoelectronic with naphthalene. It behaves as a 10- π electron aromatic system, which imparts significant chemical stability.[4] The electronegative nitrogen and sulfur atoms in the thiadiazole ring withdraw electron density from the fused benzene ring, making the entire BTD core a potent electron acceptor.[3] This property is central to its modern applications, where it is frequently paired with electron-donating moieties to create "donor-acceptor" (D-A) systems that exhibit unique photophysical and electronic properties, such as intense fluorescence and tunable HOMO-LUMO energy gaps.[5][6]

Emergence of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: A Modern Building Block

The "discovery" of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde (CAS: 1071224-34-4) is best understood not as a singular event but as a deliberate feat of molecular engineering. Its development was driven by the need for synthons that offer precise control over the construction of complex organic materials. The value of this specific molecule lies in the strategic placement of two distinct and orthogonally reactive functional groups.

- **The Bromine Atom (C7-Position):** Serves as a versatile handle for carbon-carbon bond formation. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and direct (hetero)arylation reactions, enabling the facile introduction of various aryl or heteroaryl substituents.[3][4][7]
- **The Carbaldehyde Group (C4-Position):** Provides a reactive site for condensation chemistry, most notably the Knoevenagel condensation. This allows for the extension of π -conjugation

by forming new double bonds with active methylene compounds, a key step in the synthesis of many non-fullerene acceptors and dyes.[3]

This dual reactivity provides chemists with a powerful and predictable platform for designing and synthesizing complex molecules with tailored optoelectronic properties.[3]

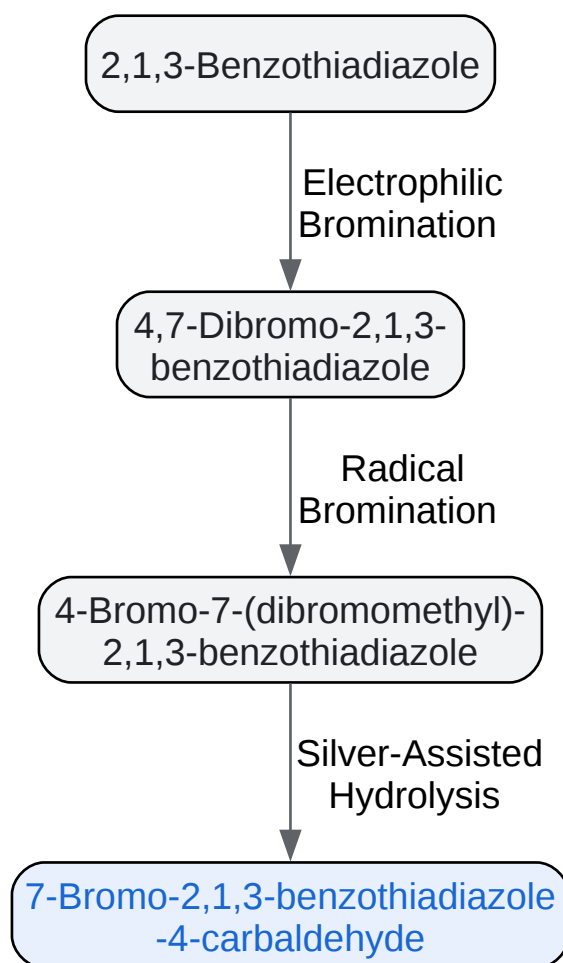
Physicochemical Profile

The key properties of the compound are summarized below.

Property	Value	References
CAS Number	1071224-34-4	[2][3]
Molecular Formula	C ₇ H ₃ BrN ₂ OS	[1][2][8]
Molecular Weight	243.08 g/mol	[1][2][8]
Appearance	Slightly yellow crystalline powder	[1][2]
Melting Point	185-195 °C	[9][10]
Purity	Typically ≥97%	[8]

Synthetic Methodologies

The synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is not trivial and requires a multi-step approach. The most reliable and well-documented methods involve the functionalization of a pre-formed benzothiadiazole core. A general and logical pathway is illustrated below.



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Caption: General synthetic pathway to the target compound.

Detailed Protocol: Hydrolysis of a Dibromomethyl Precursor

A high-yield synthesis has been reported starting from 4-bromo-7-(dibromomethyl)benzo[c][1,2,3]thiadiazole.^[9] This method is advantageous due to its clean conversion and straightforward workup.

Expert Insight: The choice of silver nitrate is causal to the reaction's success. The silver(I) ion has a high affinity for halides and coordinates with the bromine atoms, facilitating their departure and the subsequent nucleophilic attack by water to hydrolyze the geminal dihalide to the carbaldehyde.

Step-by-Step Protocol:

- **Dissolution:** A solution of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (e.g., 260 mg, 0.67 mmol) is prepared in acetonitrile (8 mL).[9]
- **Reagent Addition:** An aqueous solution of silver nitrate (AgNO_3) (285 mg, 1.68 mmol, dissolved in 1.7 mL of water) is added to the stirred solution.[9]
- **Reaction:** The mixture is heated to reflux and maintained for 2 hours. A precipitate of silver bromide (AgBr) will form as the reaction proceeds.[9]
- **Workup:** Upon completion, the reaction is cooled to room temperature. The AgBr precipitate is removed by filtration.[9]
- **Extraction:** The filtrate is extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[9]
- **Purification:** The solvent is removed under reduced pressure (rotary evaporation) to yield the final product, 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, as a white or slightly yellow solid.[9] (Reported Yield: 92%).[9]

Characterization Data

The structural integrity of the synthesized compound is validated through standard spectroscopic techniques.

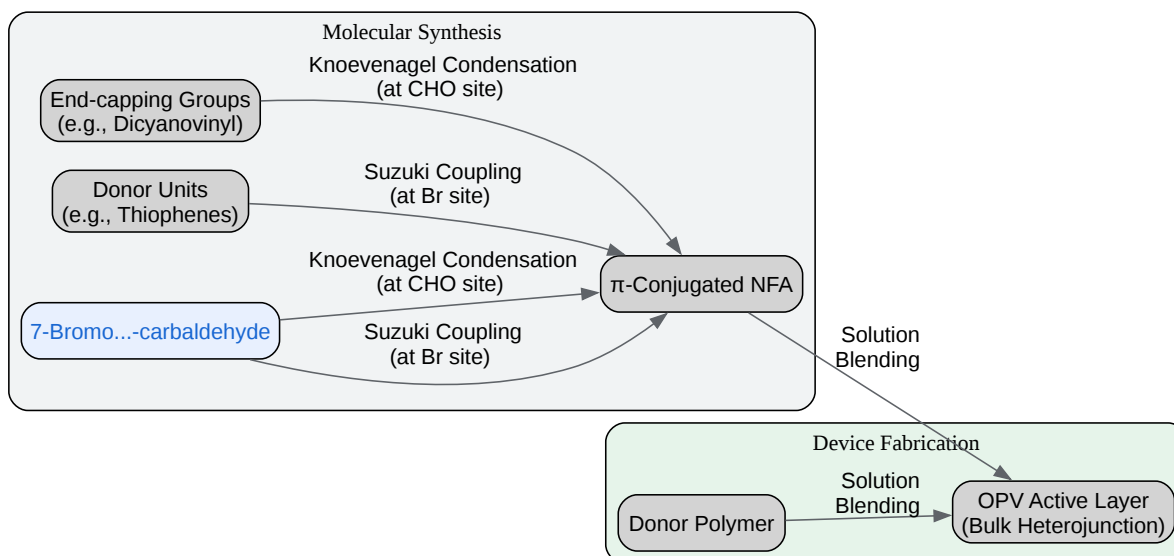
Method	Reported Data[9]
^1H NMR (400 MHz, CDCl_3)	δ 10.71 (s, 1H, -CHO), 8.09-8.03 (m, 2H, Ar-H)
^{13}C NMR (100 MHz, CDCl_3)	δ 188.0, 153.8, 152.1, 131.9, 131.5, 126.7, 121.7
IR (KBr, cm^{-1})	3078, 2835, 2728 (C-H aldehyde), 1702 (C=O stretch)
HRMS (FAB+)	m/z $[\text{M}]^+$ calcd for $\text{C}_7\text{H}_3^{79}\text{BrN}_2\text{OS}$: 241.9149, found: 241.9149

Applications in Advanced Materials Science

The unique bifunctional nature of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde makes it a high-value intermediate for creating materials used in organic electronics.[11]

Organic Solar Cells (OSCs)

In the field of OSCs, there is a major research thrust to develop non-fullerene acceptors (NFAs) to improve device efficiency and stability.[3] This compound is a pivotal building block for NFA synthesis.[11] The benzothiadiazole core helps tune the electronic band gap for optimal sunlight absorption, while the reactive handles allow for the construction of large, planar molecules that facilitate efficient charge transport.[11]



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Caption: Workflow for utilizing the compound in OSCs.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, material performance hinges on balanced charge injection and transport, as well as high photoluminescence quantum yields. As an OLED material precursor, 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is used to synthesize both emissive layer and charge-transport layer materials.[11] Its strong electron-accepting character is particularly beneficial for creating materials that facilitate electron transport, leading to more efficient and stable OLED devices.[3]

Future Outlook and Research Directions

While the primary applications of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde are currently concentrated in materials science, its structural motifs suggest potential in other fields. The benzothiadiazole core is a known scaffold in a variety of bioactive molecules.[2] The compound's inherent fluorescence and reactive handles make it an interesting candidate for the development of custom fluorescent probes for biological imaging and assays.[2] Further research is warranted to explore its reactivity and potential in medicinal chemistry and chemical biology, expanding the utility of this versatile chemical tool.

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